molecular formula C14H10N2O4 B190231 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid CAS No. 133440-67-2

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid

Cat. No. B190231
M. Wt: 270.24 g/mol
InChI Key: MEGSOOFTLVZOBY-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole has been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The spectral signals and proposed molecular structure of the prepared compounds showed good agreement .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . Chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method .


Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . Compounds showed singlet at range of 3.72–3.81 ppm due to presence of OCH 3 of Ar–OCH 3 .

Future Directions

There is an increased demand to develop newer antimicrobial agents . One of the most dangerous diseases in the world is cancer and irrespective of so much medical advancement, cancer remains the second leading cause of death in developing as well as developed countries . Therefore, the future direction could be the development of new chemical entities for treating cancer .

properties

IUPAC Name

4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGSOOFTLVZOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133440-67-2
Record name Benzoic acid, 4-(5-amino-6-hydroxy-2-benzoxazolyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133440-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid

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